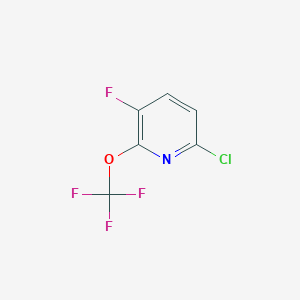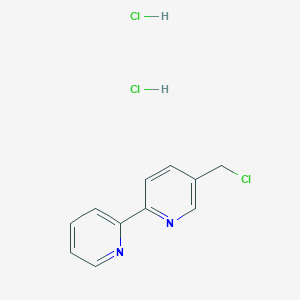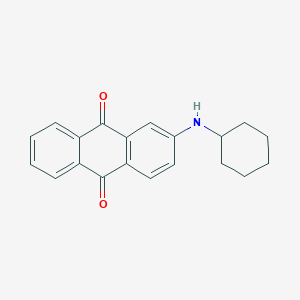
2-(Cyclohexylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a cyclohexylamino group attached, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically isolated and purified using large-scale crystallization techniques.
化学反応の分析
Types of Reactions
2-(Cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: Various substituted anthraquinone derivatives with potential pharmaceutical applications.
科学的研究の応用
2-(Cyclohexylamino)anthracene-9,10-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound with antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and vibrant color properties.
作用機序
The mechanism of action of 2-(Cyclohexylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The cyclohexylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2-Aminoanthracene-9,10-dione: A similar compound with an amino group, studied for its anticancer properties.
1,4-Dihydroxyanthracene-9,10-dione: Known for its antioxidant properties and use in the synthesis of other anthraquinone derivatives.
Uniqueness
2-(Cyclohexylamino)anthracene-9,10-dione stands out due to the presence of the cyclohexylamino group, which imparts unique chemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
36985-68-9 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC名 |
2-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2 |
InChIキー |
IDCFFZRRWJOPNT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


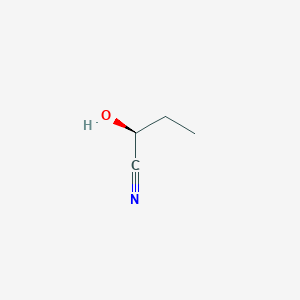

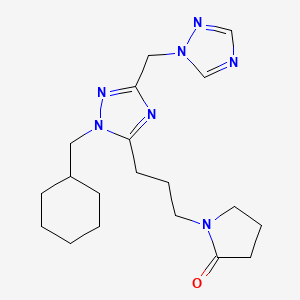

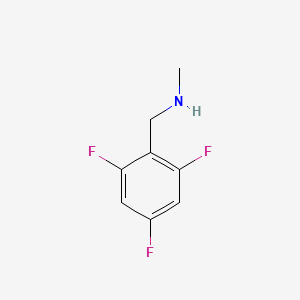
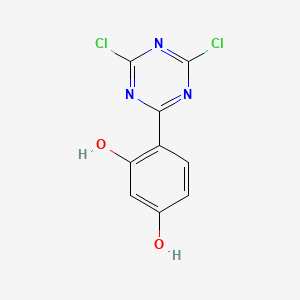
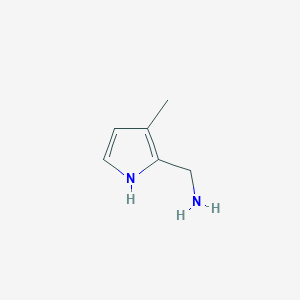
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)


